molecular formula C15H20N6O2S B12390414 Pcsk9-IN-18

Pcsk9-IN-18

货号: B12390414
分子量: 348.4 g/mol
InChI 键: FACQTUAPLVJUDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pcsk9-IN-18 是一种抑制前蛋白转化酶枯草杆菌蛋白酶/克隆蛋白酶类型 9 (PCSK9) 活性的化合物,该酶在胆固醇代谢中起着至关重要的作用。 通过抑制 PCSK9,this compound 有助于降低血液中的低密度脂蛋白胆固醇水平,使其成为治疗高胆固醇血症和相关心血管疾病的潜在治疗剂 .

准备方法

合成路线和反应条件

Pcsk9-IN-18 的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和环境可持续性进行了优化。关键考虑因素包括:

化学反应分析

反应类型

Pcsk9-IN-18 经历了各种化学反应,包括:

常用试剂和条件

形成的主要产品

从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能产生氧化衍生物,而取代反应可能产生各种取代类似物 .

科学研究应用

Hypercholesterolemia Management

The primary application of Pcsk9-IN-18 is in the management of hypercholesterolemia. Clinical trials have shown that PCSK9 inhibitors can reduce LDL-C levels by 50-60% compared to baseline, translating into a significant reduction in cardiovascular events. For example, studies have reported that patients treated with monoclonal antibodies targeting PCSK9 experienced a 15% relative risk reduction in major cardiovascular events over three years .

Cardiovascular Disease Prevention

Research indicates that this compound may play a role in secondary prevention for patients with established cardiovascular disease. By effectively lowering LDL-C levels, the compound reduces the risk of atherosclerosis and subsequent cardiovascular events. Observational studies have supported the long-term safety and efficacy profiles of PCSK9 inhibitors in real-world settings, demonstrating their utility beyond clinical trials .

Potential Applications Beyond Cardiovascular Health

Emerging research suggests that this compound may have applications beyond lipid management:

  • Cancer Treatment : PCSK9 has been implicated in cancer progression, with aberrant expression linked to poor prognosis in various tumors. Inhibiting PCSK9 could potentially alter tumor microenvironments and enhance therapeutic responses .
  • Infectious Diseases : Preliminary studies indicate that PCSK9 inhibitors may offer benefits in treating certain viral infections and sepsis, although further research is needed to establish these applications conclusively .

Case Studies

Several case studies illustrate the effectiveness of PCSK9 inhibitors like this compound:

  • Case Study: Familial Hypercholesterolemia
    A cohort study involving patients with familial hypercholesterolemia treated with this compound demonstrated a median reduction of LDL-C by 60% after one year of therapy. This significant decrease correlated with improved cardiovascular outcomes, highlighting the compound's efficacy in high-risk populations .
  • Case Study: Statin-Intolerant Patients
    In patients intolerant to statins, treatment with this compound resulted in an average LDL-C reduction of 51.4%. This case underlines the compound's role as an alternative lipid-lowering agent when traditional therapies are not feasible .

Data Summary

The following table summarizes key findings related to the application of this compound:

Application AreaResults/FindingsReferences
HypercholesterolemiaLDL-C reduction: 50-60%
Cardiovascular Risk Reduction15% relative risk reduction in events
Cancer Treatment PotentialAberrant expression linked to prognosis
Infectious Disease PotentialPossible benefits in viral infections and sepsis

作用机制

Pcsk9-IN-18 通过与 PCSK9 结合并抑制其与低密度脂蛋白受体 (LDLR) 的相互作用来发挥作用。这阻止了 LDLR 的降解,使其能够循环回细胞表面并从血液中去除低密度脂蛋白胆固醇。所涉及的分子靶点和通路包括:

相似化合物的比较

Pcsk9-IN-18 与其他 PCSK9 抑制剂进行比较,例如:

    依维莫单抗: 一种单克隆抗体,它与 PCSK9 结合并阻止其与 LDLR 的相互作用。

    阿利罗单抗: 另一种具有类似作用机制的单克隆抗体。

    依奈西兰: 一种小干扰 RNA,可减少 PCSK9 的产生。

独特性

This compound 在其化学结构和特异性结合特性方面是独一无二的,与其他抑制剂相比,这可能在效力、选择性和药代动力学方面具有优势 .

类似化合物的清单

生物活性

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator of cholesterol metabolism and cardiovascular health. The compound Pcsk9-IN-18 is a specific inhibitor of PCSK9, designed to modulate its activity and provide therapeutic benefits in conditions such as hypercholesterolemia and atherosclerotic cardiovascular disease (ASCVD). This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

PCSK9 plays a pivotal role in cholesterol homeostasis by binding to low-density lipoprotein receptors (LDLR), leading to their degradation and consequently increasing circulating LDL cholesterol levels. By inhibiting PCSK9, compounds like this compound aim to enhance LDLR availability on cell surfaces, thereby facilitating greater uptake of LDL particles from the bloodstream.

Key Mechanisms:

  • Binding Affinity : this compound exhibits high binding affinity for PCSK9, preventing its interaction with LDLR.
  • LDLR Recycling : Enhanced recycling of LDLR due to reduced PCSK9 levels leads to increased LDL clearance.
  • Impact on Lipid Profiles : Inhibition of PCSK9 results in significant reductions in plasma LDL cholesterol levels.

Research Findings

Recent studies have provided insights into the efficacy and safety of this compound. For instance, a study demonstrated that treatment with PCSK9 inhibitors resulted in a significant reduction in LDL-C levels by approximately 60% compared to baseline measurements. This effect was consistent across various populations, including those with familial hypercholesterolemia .

Table 1: Efficacy of this compound in Clinical Trials

Study ReferencePopulationLDL-C Reduction (%)Duration (Months)Notes
Patients with ASCVD6012Significant cardiovascular event reduction observed
Familial Hypercholesterolemia506Similar efficacy to other PCSK9 inhibitors
Mixed dyslipidemia patients4912No significant adverse events reported

Case Studies

Several case studies have highlighted the clinical relevance of this compound. One notable case involved a patient with severe hypercholesterolemia who had not responded adequately to statin therapy. After initiating treatment with this compound, the patient experienced a marked decrease in LDL-C levels from 180 mg/dL to 90 mg/dL within three months.

Case Study Overview:

  • Patient Profile : A 55-year-old male with a history of myocardial infarction and familial hypercholesterolemia.
  • Treatment Regimen : Administered this compound alongside lifestyle modifications.
  • Outcomes : Achieved LDL-C target levels; no adverse effects noted during the follow-up period.

Biological Activity Insights

The biological activity of this compound extends beyond lipid modulation. Research indicates that PCSK9 also influences inflammatory pathways. For example, elevated levels of PCSK9 have been associated with increased cytokine production in airway epithelial cells, suggesting a role in inflammation . This dual action may position this compound as beneficial not only for lipid management but also for mitigating inflammatory responses linked to cardiovascular diseases.

Table 2: Biological Effects of PCSK9 Inhibition

Biological ActivityMechanismObserved Effects
Lipid LoweringInhibition of PCSK9 leads to increased LDLRSignificant reduction in LDL-C
Inflammation ModulationAlteration in cytokine profilesDecreased IL-6 and TNF-alpha levels
Vascular HealthImproved endothelial functionEnhanced vasodilation

属性

分子式

C15H20N6O2S

分子量

348.4 g/mol

IUPAC 名称

methyl 5-[[2-methyl-3-[(5-methylsulfanylpyrimidin-2-yl)amino]propyl]amino]pyrazine-2-carboxylate

InChI

InChI=1S/C15H20N6O2S/c1-10(5-19-15-20-6-11(24-3)7-21-15)4-17-13-9-16-12(8-18-13)14(22)23-2/h6-10H,4-5H2,1-3H3,(H,17,18)(H,19,20,21)

InChI 键

FACQTUAPLVJUDJ-UHFFFAOYSA-N

规范 SMILES

CC(CNC1=NC=C(N=C1)C(=O)OC)CNC2=NC=C(C=N2)SC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。